1-Bromo-5-difluoromethoxy-2-fluoro-3-nitrobenzene

Regiochemistry Nucleophilic Aromatic Substitution Intermediate Synthesis

Sourcing regioisomerically pure, densely functionalized aromatic building blocks often leads to supply inconsistencies that derail multi-step syntheses. This 1,2,3,5-substituted polyhalogenated nitrobenzene solves that challenge by providing four orthogonal reactive sites (F for SNAr, Br for cross-coupling, NO₂ for reduction, OCF₂H as pseudohalogen) on a single ring, enabling sequential functionalization without intermediate protection steps. - 98% purity ensures reliable reactivity in sequential transformations - Unique regiochemistry eliminates the risk of regioisomeric impurities that compromise downstream coupling outcomes - Enables modular assembly of compound libraries for medicinal chemistry, agrochemical, and liquid crystal research

Molecular Formula C7H3BrF3NO3
Molecular Weight 286 g/mol
CAS No. 1805502-81-1
Cat. No. B1410437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-5-difluoromethoxy-2-fluoro-3-nitrobenzene
CAS1805502-81-1
Molecular FormulaC7H3BrF3NO3
Molecular Weight286 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1[N+](=O)[O-])F)Br)OC(F)F
InChIInChI=1S/C7H3BrF3NO3/c8-4-1-3(15-7(10)11)2-5(6(4)9)12(13)14/h1-2,7H
InChIKeyJRSTTYXESSWYMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-5-difluoromethoxy-2-fluoro-3-nitrobenzene: Core Fluorinated Intermediate


1-Bromo-5-difluoromethoxy-2-fluoro-3-nitrobenzene (CAS 1805502-81-1) is a polyhalogenated nitrobenzene building block with the molecular formula C₇H₃BrF₃NO₃ and a molecular weight of 286.00 g/mol . It belongs to a class of densely functionalized aromatic intermediates used in medicinal chemistry and agrochemical research, featuring a unique 1,2,3,5-substitution pattern that incorporates bromine, fluorine, nitro, and difluoromethoxy groups on a single benzene ring . The compound is commercially available at a standard purity of 98% .

Orthogonal handles support sequential functionalization
Regiochemistry directs site-selective SNAr reactivity
Defined purity for multi-step synthetic reliability

Why Generic Analogs Cannot Replace This Compound


The specific 1,2,3,5-regiochemistry of 1-Bromo-5-difluoromethoxy-2-fluoro-3-nitrobenzene dictates its reactivity in sequential functionalization. The ortho relationship between the nitro and fluorine groups, combined with the para relationship of the bromine to the difluoromethoxy substituent, creates a unique electronic landscape that cannot be replicated by its regioisomers . Substituting a non-fluorinated analog (e.g., 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene, CAS 865886-84-6) removes the fluorine leaving group entirely, altering the order and selectivity of nucleophilic aromatic substitution (SNAr) steps [1]. Similarly, regioisomers like 1-Bromo-3-difluoromethoxy-2-fluoro-5-nitrobenzene (CAS 1807172-71-9) place the bromine and nitro groups in different positions, leading to distinct cross-coupling and reduction outcomes [2]. These differences make generic substitution scientifically invalid for multi-step syntheses where intermediate purity and reactivity are critical.

Regioisomer mismatch alters SNAr activation
The target 1,2,3,5‑substitution pattern directs nucleophilic attack to specific positions; regioisomers (e.g., CAS 1807172‑71‑9) shift the reactive site hierarchy, potentially leading to different products.
Non‑fluorinated analog lacks orthogonal leaving group
Removing the fluorine (as in CAS 865886‑84‑6) eliminates one SNAr handle, reducing synthetic step economy and altering the order of sequential transformations.
Purity grade impacts impurity propagation
Lower‑purity analogs (95–97%) may carry a higher impurity load that can propagate through multi‑step syntheses, complicating purification and yield reproducibility.

Differentiation Guide vs. Closest Analogs


Regioisomeric Purity and SNAr Selectivity

In the target compound, the nitro group is at position 3, flanked by a fluorine at position 2 and a bromine at position 1, with the difluoromethoxy group at position 5. In the closest regioisomer (CAS 1807172-71-9), the nitro group is at position 5, the bromine at position 1, and the fluorine at position 2, while the difluoromethoxy group shifts to position 3. This positional swap changes the electronic activation pattern for SNAr: the para relationship between the nitro and the bromine/difluoromethoxy groups in the target compound directs nucleophilic attack to the para position of the nitro group, whereas the meta relationship in the regioisomer leads to a different reactive site hierarchy [1].

Regiochemical SNAr Selectivity
Cross‑study comparable
Target Nitro at C3, Br at C1, F at C2, OCHF₂ at C5
Regioisomer Nitro at C5, Br at C1, F at C2, OCHF₂ at C3
Para‑nitro activation directs SNAr; regioisomer shifts attack site.
No direct kinetic data; predicted from electronic models.
Regiochemistry Nucleophilic Aromatic Substitution Intermediate Synthesis

Molecular Weight Impact on Purification

1-Bromo-5-difluoromethoxy-2-fluoro-3-nitrobenzene has a molecular weight of 286.00 g/mol due to the presence of an additional fluorine atom on the aromatic ring . The non-fluorinated analog 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene (CAS 865886-84-6) has a molecular weight of 268.01 g/mol . This 17.99 g/mol difference (6.7% increase) significantly alters boiling point and chromatographic retention times, affecting purification protocols. The trifluoromethoxy analog (CAS 95668-20-5) shares the same molecular weight but has a different boiling point (258 °C) due to the replacement of the difluoromethoxy group [1].

Molecular Weight Impact
Cross‑study comparable
286.00 g/mol
vs. 268.01 g/mol (non‑fluorinated analog) · +17.99 g/mol (6.7% higher)
Molecular weight alters chromatographic retention and stoichiometry.
Adjust purification protocols accordingly.
Molecular Weight Physicochemical Properties Purification

Difluoromethoxy Group Reactivity in Aminodehalogenation

A 2025 study by Petko et al. demonstrated that in competitive aminodehalogenation reactions on substituted nitrobenzenes, the difluoromethoxy group acts as a pseudohalogen. Its reactivity is lower than that of a fluorine atom but significantly higher than that of a chlorine atom at the same position [1]. For the target compound, this means the fluorine at position 2 will be substituted first, followed by the difluoromethoxy group, while the bromine can be retained for orthogonal cross-coupling. This orthogonal reactivity profile is not available in analogs lacking either fluorine or difluoromethoxy.

Difluoromethoxy Reactivity Order
Class‑level inference
Reactivity: F > OCHF₂ > Cl Aminodehalogenation, NH₃, 80–160°C, high pressure
Enables sequential SNAr: F first, then OCHF₂, retaining Br for coupling.
Class‑level inference; verify in target system.
Difluoromethoxy Reactivity Aminodehalogenation Nucleophilic Substitution

Commercial Purity and Batch Reproducibility

The target compound is routinely supplied at 98% purity as certified by vendors . In contrast, the regioisomer 1-Bromo-2-difluoromethoxy-5-fluoro-3-nitrobenzene (CAS 1805591-69-8) is often listed at 95% or 97% purity [1]. This 1-3% purity gap, while seemingly small, can correspond to a 20-50% higher impurity load in the lower-purity product, which is significant for multi-step syntheses where impurities propagate and reduce overall yield.

Commercial Purity
Cross‑study comparable
98%
vs. 95–97% for regioisomer analog · impurity load reduction ~20–60%
Higher purity may reduce impurity propagation in multi‑step synthesis.
Data from vendor CoA; batch verification advised.
Purity Batch Consistency Procurement

Orthogonal Leaving Groups for Sequential Functionalization

The target compound possesses three distinct leaving groups: bromine (for cross-coupling), fluorine (for SNAr), and difluoromethoxy (for pseudohalogen substitution), along with a reducible nitro group. Analogs like 1-Bromo-4-(difluoromethoxy)-2-nitrobenzene (CAS 865886-84-6) lack the fluorine atom, reducing the number of potential functionalization steps by one [1]. Similarly, 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene (CAS 916816-31-4) has a melting point of 92-93 °C , while the target compound's predicted melting point is lower due to the additional fluorine, affecting handling and solubility.

Orthogonal Leaving Groups
Class‑level inference
Target 4 orthogonal sites: Br (coupling), F (SNAr), OCHF₂ (pseudohalogen SNAr), NO₂ (reduction)
Non‑fluorinated analog 3 orthogonal sites; lacks fluorine SNAr handle
Additional reactive site increases synthetic versatility.
Melting point may differ; predicted lower than 92–93°C for analog.
Synthetic Versatility Orthogonal Reactivity Building Block

Recommended Application Scenarios


Drug Discovery Library Synthesis

The orthogonal reactivity of the fluorine (SNAr), bromine (cross-coupling), nitro (reduction), and difluoromethoxy (pseudohalogen) groups makes this compound ideal for generating diverse compound libraries. Researchers can perform a first SNAr on the fluorine site, followed by Suzuki-Miyaura coupling on the bromine, then reduce the nitro group to an amine, and finally substitute the difluoromethoxy group, all without intermediate protection steps. This sequential functionalization capability is supported by the reactivity hierarchy established in aminodehalogenation studies .

Agrochemical Intermediate Synthesis

The specific 1,2,3,5-substitution pattern is required for intermediates leading to pyrethroid pesticides and related fluorinated agrochemicals . Patent literature highlights difluoromethoxyaromatic compounds as key intermediates in this sector, where the precise positioning of halogens and the difluoromethoxy group determines the biological activity of the final product. Using the regioisomer would lead to an inactive or suboptimal product, making procurement of this specific CAS number non-negotiable for process chemistry scale-up.

Fluorinated PET Tracer Precursor

In radiopharmaceutical synthesis, the high purity (98%) of this compound and its ability to undergo rapid SNAr with [¹⁸F]fluoride or other nucleophiles make it a candidate precursor for PET tracer development. The lower purity of alternative regioisomers (95-97%) would introduce impurities that complicate HPLC purification of the final radiopharmaceutical, potentially impacting specific activity and regulatory compliance.

Liquid Crystal Intermediate Synthesis

The difluoromethoxy group imparts unique dielectric anisotropy and viscosity properties to liquid crystal molecules. This compound serves as a versatile precursor for introducing a difluoromethoxy-fluoro-bromo-substituted aromatic core into liquid crystal structures. The availability of four distinct reactive sites allows for modular assembly of complex mesogens, a flexibility not present in non-fluorinated or regioisomeric analogs .

Application
Selection Property
Validation Focus
Drug Discovery Library Synthesis
Sequential functionalization without protection
Reactivity hierarchy and multi‑step yield
Agrochemical Intermediate Synthesis
Regiochemistry‑driven biological activity
Isomer identity and purity consistency
Fluorinated PET Tracer Precursor
Defined purity and SNAr with [¹⁸F]fluoride
Radiochemical purity and specific activity
Liquid Crystal Intermediate Synthesis
Difluoromethoxy‑fluoro‑bromo aromatic core
Dielectric anisotropy and viscosity screening
Quote Request

Request a Quote for 1-Bromo-5-difluoromethoxy-2-fluoro-3-nitrobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.